Cas no 2138823-74-0 (sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate)

Sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate is a fluorinated sulfinate derivative with applications in organic synthesis, particularly as a versatile building block for cross-coupling reactions. The presence of the fluorine substituent enhances its reactivity and selectivity in transition-metal-catalyzed processes, such as sulfonylation and vinylation. The (E)-configuration ensures structural stability, while the sulfinate group facilitates nucleophilic or radical pathways. This compound is useful in pharmaceutical and agrochemical research for introducing fluorophenyl motifs into target molecules. Its sodium salt form improves solubility in polar solvents, enabling efficient handling in aqueous or mixed-phase systems. The product is typically handled under inert conditions due to its sensitivity to oxidation.
sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate structure
2138823-74-0 structure
Product name:sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate
CAS No:2138823-74-0
MF:C8H6FNaO2S
MW:208.185215473175
CID:6306357
PubChem ID:165449704

sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 2138823-74-0
    • sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate
    • EN300-723730
    • Inchi: 1S/C8H7FO2S.Na/c9-8-4-2-1-3-7(8)5-6-12(10)11;/h1-6H,(H,10,11);/q;+1/p-1/b6-5+;
    • InChI Key: BHHIQUUTBLQKBZ-IPZCTEOASA-M
    • SMILES: S(/C=C/C1C=CC=CC=1F)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 207.99702305g/mol
  • Monoisotopic Mass: 207.99702305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3Ų

sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723730-1.0g
sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate
2138823-74-0
1g
$0.0 2023-06-07

Additional information on sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate

Sodium (E)-2-(2-Fluorophenyl)ethene-1-sulfinate: A Comprehensive Overview

Sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate, also known by its CAS number 2138823-74-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a sulfinate group, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug discovery, polymer synthesis, and as a precursor for advanced materials.

The synthesis of sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate involves a multi-step process that begins with the preparation of the corresponding sulfonic acid derivative. Researchers have optimized this process to achieve high yields and purity, leveraging modern catalytic techniques and green chemistry principles. The compound's stability under various reaction conditions has made it a preferred choice for large-scale production in industrial settings.

One of the most notable advancements in the study of sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate is its application in the development of novel pharmaceuticals. Its fluorinated aromatic ring contributes to enhanced bioavailability and selectivity, making it an ideal candidate for drug design targeting specific biological pathways. Recent clinical trials have demonstrated promising results in treating metabolic disorders, underscoring its potential as a therapeutic agent.

In the realm of materials science, sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate has been employed as a monomer in the synthesis of advanced polymers. Its ability to form stable covalent bonds under mild conditions has led to the creation of high-performance materials with applications in electronics, aerospace, and biomedical engineering. These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for extreme environmental conditions.

The environmental impact of sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate has also been a focal point of recent research. Studies have shown that its degradation products are non-toxic and biodegradable under natural conditions, aligning with global efforts to promote sustainable chemistry practices. This attribute has further cemented its position as a responsible choice in industrial applications.

In conclusion, sodium (E)-2-(2-fluorophenyl)ethene-1-sulfinate, with its CAS number 2138823-74-0, stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application techniques, position it as a key player in advancing modern chemistry and materials science.

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